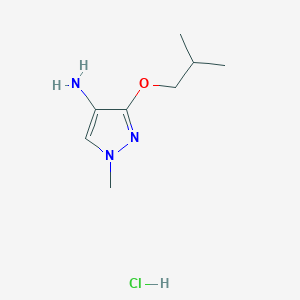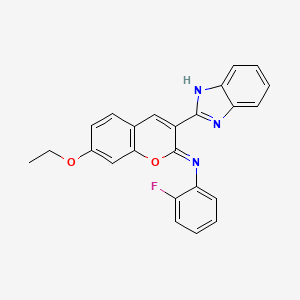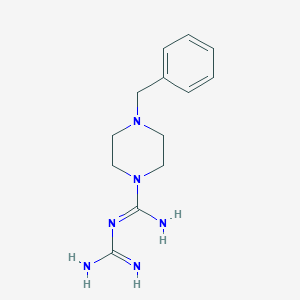![molecular formula C11H15F3N2O2 B12346887 Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1883290-00-3](/img/structure/B12346887.png)
Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3-[5-Methyl-3-(trifluormethyl)-1H-pyrazol-1-yl]butanoat ist eine synthetische organische Verbindung, die zur Klasse der Ester gehört. Sie weist einen Pyrazolring auf, der mit einer Trifluormethylgruppe und einer Butanoatestergruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3-[5-Methyl-3-(trifluormethyl)-1H-pyrazol-1-yl]butanoat beinhaltet typischerweise die Bildung des Pyrazolrings, gefolgt von einer Veresterung. Ein gängiges Verfahren umfasst die Reaktion von 3-(Trifluormethyl)-1H-pyrazol mit Ethyl-3-brombutanoat unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren zur Steigerung der Effizienz und Ausbeute beinhalten. Mikroreaktorsysteme im Durchfluss können verwendet werden, um die tert-Butoxycarbonylgruppe in den Pyrazolring einzubringen, gefolgt von der Veresterung mit Ethyl-3-brombutanoat. Diese Methode ist aufgrund ihrer Skalierbarkeit und Nachhaltigkeit vorteilhaft .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-3-[5-Methyl-3-(trifluormethyl)-1H-pyrazol-1-yl]butanoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen mit der Estergruppe reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Amide und Thioester.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-[5-Methyl-3-(trifluormethyl)-1H-pyrazol-1-yl]butanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition.
Medizin: Wird auf sein Potenzial als pharmazeutisches Zwischenprodukt untersucht.
Industrie: Wird bei der Entwicklung von Agrochemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-[5-Methyl-3-(trifluormethyl)-1H-pyrazol-1-yl]butanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Sie kann auf Enzyme oder Rezeptoren wirken und deren Aktivität durch Bindungsinteraktionen modulieren. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-3-[5-Methyl-1H-pyrazol-1-yl]butanoat: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
Methyl-3-[5-Methyl-3-(trifluormethyl)-1H-pyrazol-1-yl]butanoat: Ähnliche Struktur, aber mit einem Methylester anstelle eines Ethylesters.
Einzigartigkeit
Ethyl-3-[5-Methyl-3-(trifluormethyl)-1H-pyrazol-1-yl]butanoat ist aufgrund des Vorhandenseins der Trifluormethylgruppe einzigartig, die der Verbindung unterschiedliche chemische und physikalische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität, Lipophilie und potenzielle biologische Aktivität der Verbindung, was sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht .
Eigenschaften
CAS-Nummer |
1883290-00-3 |
|---|---|
Molekularformel |
C11H15F3N2O2 |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
ethyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-8(3)16-7(2)5-9(15-16)11(12,13)14/h5,8H,4,6H2,1-3H3 |
InChI-Schlüssel |
BSSVYGVTMVAKDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)N1C(=CC(=N1)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346810.png)
![N-[(4-fluorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346817.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B12346820.png)
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346827.png)
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B12346829.png)
![ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12346833.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate](/img/structure/B12346841.png)
![12-(2-Chlorobenzoyl)-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B12346854.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346871.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346873.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B12346874.png)

